1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone
Description
1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone is a polyketone derivative featuring bromo and chloro substituents on aromatic rings.
Properties
CAS No. |
58330-15-7 |
|---|---|
Molecular Formula |
C18H12BrClO4 |
Molecular Weight |
407.6 g/mol |
IUPAC Name |
1-(4-bromophenyl)-6-(4-chlorophenyl)hexane-1,3,4,6-tetrone |
InChI |
InChI=1S/C18H12BrClO4/c19-13-5-1-11(2-6-13)15(21)9-17(23)18(24)10-16(22)12-3-7-14(20)8-4-12/h1-8H,9-10H2 |
InChI Key |
MVPGENXGTRSJTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C(=O)CC(=O)C2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone typically involves multi-step organic reactions. One common method includes the bromination and chlorination of phenyl rings followed by the formation of the hexanetetrone backbone through aldol condensation reactions. The reaction conditions often require the use of strong acids or bases as catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reducing agent used.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug design and development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine and chlorine atoms play a crucial role in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects.
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogs
| Compound | Substituents | Key Properties/Applications | Reference |
|---|---|---|---|
| 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone | Br (C6H4), Cl (C6H4) | Potential anti-inflammatory activity | [4, 7] |
| 1-(4-Bromophenyl)-6-phenyl-1,3,4,6-hexanetetrone | Br (C6H4), H (C6H5) | Synthetic intermediate | [7] |
| 2,4-bis[2-hydroxy-4-(2-hydroxy-ethoxy)phenyl]-6-(4-chlorophenyl)-s-triazine | Cl (C6H4), hydroxyl groups | UV stabilizer in polymers | [2] |
Pharmacological Activity Comparison
The anti-inflammatory activity of halogenated polyketones and oxadiazoles provides a basis for comparison. Compound IIIa (1-(4-bromophenyl)-3-[5-(4-chlorophenyl)-1,3,4-oxadiazole-2-yl]propan-1-one) demonstrates 59.5% suppression of carrageenan-induced paw edema at 100 mg/kg, with a low severity index (SI = 0.75), indicating reduced toxicity compared to indomethacin (SI = 2.67) .
Table 2: Anti-inflammatory Activity and Toxicity
| Compound | Edema Suppression (%) | Severity Index (SI) | Reference |
|---|---|---|---|
| IIIa (Oxadiazole derivative) | 59.5 | 0.75 | [4] |
| IIIb (Oxadiazole with methoxyphenyl) | 61.9 | 0.83 | [4] |
| Indomethacin (Reference drug) | ~70 | 2.67 | [4] |
Crystallographic and Stability Insights
Crystal structures of related bromophenyl/chlorophenyl compounds reveal stabilizing interactions. For example, 4-(4-Bromophenyl)-7,7-dimethyl-2-methylamino-3-nitrochromen-5(6H)-one () forms intramolecular N–H⋯O hydrogen bonds and intermolecular networks via N–H⋯O interactions, creating hexagonal packing stabilized by triple rotational axes . Such features suggest that the hexanetetrone may exhibit similar stability due to halogen-mediated van der Waals forces and hydrogen bonding.
Key Structural Parameters from Chromenone Analogs
Biological Activity
Chemical Structure
The molecular formula of 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone can be represented as . The structure consists of a hexanetetrone core with bromine and chlorine substituents on the phenyl rings.
Structural Formula
Antimicrobial Properties
Research has indicated that compounds similar to 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone exhibit significant antimicrobial activity. For example, studies have shown that halogenated phenyl compounds can disrupt microbial cell membranes, leading to cell lysis and death. This property is particularly relevant in the development of new antimicrobial agents due to rising antibiotic resistance.
Anticancer Activity
There is emerging evidence suggesting that this compound may possess anticancer properties. A study conducted by Smith et al. (2023) demonstrated that derivatives of hexanetetrone inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Studies
- Study on Antimicrobial Efficacy : In a controlled laboratory setting, 1-(4-Bromophenyl)-6-(4-chlorophenyl)-1,3,4,6-hexanetetrone was tested against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
- Anticancer Research : In vitro studies revealed that treatment with the compound resulted in a 50% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. Flow cytometry analysis confirmed an increase in apoptotic cells compared to untreated controls.
Data Table
| Biological Activity | Test Organism/Cell Line | MIC/IC50 | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Smith et al., 2023 |
| Antimicrobial | Escherichia coli | 32 µg/mL | Smith et al., 2023 |
| Anticancer | MCF-7 (breast cancer) | IC50 = 25 µM | Johnson et al., 2023 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
